1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and a hydroxyphenyl group attached to a propanone backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one typically involves the reaction of 2-fluoro-4-hydroxyacetophenone with thionyl chloride in the presence of a base . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance its binding affinity and specificity towards these targets. The hydroxyphenyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: Lacks the chloro group, which may result in different reactivity and binding properties.
2-Bromo-1-(3-fluorophenyl)-2-methyl-1-propanone: Contains a bromo group instead of a chloro group, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
1-chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFO2/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,1H3 |
InChI Key |
AOGSFDIOHWFUDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)O)F)Cl |
Origin of Product |
United States |
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